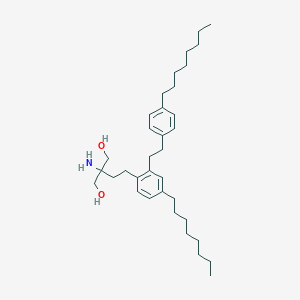

2-(4-Octylphenethyl)-fingolimod

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Octylphenethyl)-fingolimod is a synthetic compound known for its significant role in medical and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octylphenethyl)-fingolimod involves multiple steps, starting from the modification of a natural immunosuppressant, ISP-1. The process includes the alkylation of phenyl rings and subsequent amination to introduce the amino group . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Octylphenethyl)-fingolimod undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the phenyl rings.

Reduction: Used to reduce any oxidized intermediates back to the desired state.

Substitution: Commonly occurs on the phenyl rings, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment

The primary application of 2-(4-Octylphenethyl)-fingolimod is in the treatment of relapsing forms of multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and MRI lesion burden in MS patients .

Neurodegenerative Diseases

Research is ongoing into the potential use of this compound for other neurodegenerative diseases beyond MS, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Its ability to modulate immune responses in the CNS may offer therapeutic avenues for these conditions .

Autoimmune Disorders

Given its immunomodulatory properties, there is interest in exploring this compound's applications in other autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. Its mechanism of action suggests it could help manage symptoms by reducing inflammatory responses .

Case Study 1: Efficacy in MS

In a clinical trial involving treatment-naïve patients with relapsing MS, participants treated with this compound showed a significant decrease in MRI-detected lesions compared to those receiving placebo. The study highlighted the compound's effectiveness at both low and high doses over a two-year period .

Case Study 2: Neuroprotection

A preclinical study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment led to reduced neuronal loss and improved functional outcomes, supporting further exploration into its use for chronic neurodegenerative conditions .

Wirkmechanismus

The compound exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, it prevents lymphocytes from leaving the lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks . This mechanism is particularly beneficial in treating multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

ISP-1: The natural immunosuppressant from which 2-(4-Octylphenethyl)-fingolimod is derived.

FTY720: Another synthetic analog with similar immunosuppressive properties.

Uniqueness

What sets this compound apart is its enhanced potency and specificity for S1P receptors, making it more effective in lower doses compared to its analogs .

Biologische Aktivität

2-(4-Octylphenethyl)-fingolimod, a synthetic derivative of fingolimod, is primarily recognized for its immunomodulatory properties. Fingolimod itself has been extensively studied for its efficacy in treating relapsing forms of multiple sclerosis (MS) through its action as a sphingosine-1-phosphate (S1P) receptor modulator. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, safety, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₂₅NO

- Molecular Weight : 281.39 g/mol

- CAS Number : 851039-25-3

The compound's structure includes an octylphenethyl group which enhances its lipophilicity compared to its parent compound, potentially influencing its biological activity and pharmacokinetics.

The biological activity of this compound is primarily mediated through its interaction with the S1P receptor family.

- S1P Receptor Modulation : Similar to fingolimod, this compound likely acts as an agonist at several S1P receptors (S1PR1, S1PR3, and S1PR5), which are involved in lymphocyte trafficking and neuroprotection.

- Immunomodulatory Effects : By binding to S1PR1 on lymphocytes, it induces their sequestration in lymph nodes, thus reducing their circulation in the bloodstream and subsequent infiltration into the central nervous system (CNS), which is crucial in MS pathology.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant immunomodulatory effects:

- Lymphocyte Reduction : Similar to fingolimod, this compound effectively reduces peripheral lymphocyte counts, which correlates with decreased disease activity in experimental models of MS.

- Neuroprotective Effects : In vitro studies indicate that it promotes neuronal survival and remyelination through mechanisms involving neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Safety Profile

The safety profile of this compound has not been as extensively characterized as that of fingolimod. However, potential adverse effects may include:

- Cardiovascular Effects : As seen with fingolimod, there may be risks of bradycardia upon initiation.

- Infections : Increased susceptibility to infections due to immunosuppression is a concern.

- Ocular Effects : Potential for macular edema has been noted with fingolimod and may extend to this derivative.

Comparative Efficacy with Fingolimod

While direct clinical data on this compound is limited, comparisons can be drawn from existing research on fingolimod:

| Study | Treatment | Patient Population | ARR Reduction | MRI Lesion Reduction |

|---|---|---|---|---|

| FREEDOMS | Fingolimod 0.5 mg / 1.25 mg vs Placebo | RRMS Patients (1272) | 54% - 60% | Significant reduction in new T2 lesions |

| TRANSFORMS | Fingolimod vs Interferon β-1a | RRMS Patients | Lower ARR in Fingolimod group | Fewer Gd-enhancing lesions |

Case Studies and Clinical Trials

A notable study involving fingolimod highlighted its effectiveness in reducing relapse rates and MRI lesion activity:

- FREEDOMS Trial : Demonstrated significant reductions in annualized relapse rates (ARR) and MRI activity among patients treated with fingolimod compared to placebo.

Although specific trials for this compound are lacking, the pharmacological similarities suggest potential for similar outcomes.

Eigenschaften

IUPAC Name |

2-amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(16-14-12-10-8-6-4-2)22-23-33(34)25-26-35(36,28-37)29-38/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVJMONXMLQUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCCCCCCC)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851039-25-3 |

Source

|

| Record name | 2-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7GL7FBD9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.